2-Thiocyanato-6-trifluoromethyl-phenylamine
Description
2-Thiocyanato-6-trifluoromethyl-phenylamine (CAS: 1822845-47-5; MFCD28044179) is an aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position and a thiocyanate (-SCN) substituent at the 2-position of the phenyl ring. This compound, with a purity of 95%, is cataloged under the identifier QJ-9550 in commercial chemical databases . The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the thiocyanate moiety may contribute to reactivity in nucleophilic or coordination chemistry.
Properties
IUPAC Name |
[2-amino-3-(trifluoromethyl)phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)5-2-1-3-6(7(5)13)14-4-12/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKYVNMQPQBRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-6-trifluoromethylbenzene with thiocyanogen (SCN2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the thiocyanogen reagent.
Industrial Production Methods
Industrial production of 2-Thiocyanato-6-trifluoromethyl-phenylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiocyanato-6-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanato group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the thiocyanato group .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted aromatic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Thiocyanato-6-trifluoromethyl-phenylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-Thiocyanato-6-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The thiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 2-Thiocyanato-6-trifluoromethyl-phenylamine with related aniline derivatives, focusing on substituents, purity, and structural motifs. Data is sourced from commercial catalogs (e.g., Combi-Blocks) .
| Compound Name | CAS Number | Purity | Key Substituents | Identifier |
|---|---|---|---|---|
| This compound | 1822845-47-5 | 95% | -SCN (2-position), -CF₃ (6-position) | QJ-9550 |
| 2-Thiocyanato-6-trifluoromethoxy-phenylamine | 1822818-45-0 | 95% | -SCN (2-position), -OCF₃ (6-position) | QJ-2143 |
| [2-(Thiomorpholin-4-ylcarbonyl)phenyl]amine | 664303-98-4 | 95% | Thiomorpholinyl carbonyl (2-position) | QZ-8981 |
| 4-(Thiophen-3-yl)aniline | 834884-74-1 | 97% | Thiophene (3-position) | SS-8044 |
| 4-Thiophen-2-ylaniline | 70010-48-9 | 98% | Thiophene (2-position) | OT-8007 |
| 2-Thiophen-3-yl-phenylamine hydrochloride | 96919-49-2 | 95% | Thiophene (3-position), hydrochloride | QZ-2322 |
Key Structural and Functional Differences
Substituent Effects: QJ-9550 (-CF₃ vs. Thiocyanate vs. Thiophene: Thiocyanate (-SCN) in QJ-9550 and QJ-2143 offers distinct reactivity (e.g., ligand formation in coordination chemistry), whereas thiophene-containing analogs (SS-8044, OT-8007) may enhance π-π stacking interactions in materials or drug design .
Purity Variations :
- The highest purity (98%) is observed in OT-8007 (4-Thiophen-2-ylaniline), suggesting superior synthetic optimization. In contrast, QJ-9550 and QJ-2143 have lower purity (95%), which may reflect challenges in introducing thiocyanate or fluorinated groups .
Salt Forms :
- QZ-2322 is a hydrochloride salt, improving solubility in polar solvents compared to the free base forms of other compounds .
Biological Activity
2-Thiocyanato-6-trifluoromethyl-phenylamine is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies highlighting its effects on various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H5F3N2S
- CAS Number : Not explicitly listed in the search results but can be derived from its systematic name.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 224.20 g/mol |
| Melting Point | Data not available |
| Solubility | Data not available |
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant inhibition against various kinases, including VEGFR-2 and c-Met.
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 7a | VEGFR-2 | 18.9 |
| Compound 7k | VEGFR-2 | 3.5 |
| Compound 7m | c-Met | 5.8 |
These compounds demonstrate comparable activities to established inhibitors, indicating that the thiocyanate and trifluoromethyl groups may enhance biological activity through electronic effects and steric hindrance.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A study focused on the synthesis of thiourea derivatives, which are structurally related to this compound, reported significant anti-tumor activity against specific cancer cell lines.
Case Studies
-
Study on Anti-Cancer Activity :
- A series of derivatives were synthesized, and their cytotoxicity was assessed against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential as anticancer agents.
-
Pharmacological Evaluation :
- In a pharmacological evaluation study, compounds related to this compound were tested for their ability to inhibit tumor growth in vivo. The results showed a marked reduction in tumor size in treated groups compared to controls.
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions where trifluoromethyl and thiocyanate groups are introduced onto a phenylamine scaffold. Various synthetic routes have been explored to optimize yield and purity.
Table 3: Synthetic Routes Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
